Upacicalcet sodium is classified as a small molecule drug and falls under the category of calcium-sensing receptor modulators. It is produced as a sodium salt form, which enhances its solubility and bioavailability when administered intravenously . The compound's chemical formula is , with a molar mass of 351.76 g/mol .
The synthesis of Upacicalcet sodium involves several key steps starting with aniline as a raw material. The process generally includes:
This multi-step synthesis allows for high conversion rates and purity levels, making it suitable for pharmaceutical applications.
The molecular structure of Upacicalcet sodium can be represented by its chemical formula . The compound features several functional groups, including:
The three-dimensional conformation and interactions of Upacicalcet with its target receptors are critical for its pharmacological activity, particularly its ability to modulate calcium-sensing receptors effectively .
Upacicalcet sodium participates in various biochemical reactions primarily related to its mechanism of action. As a calcimimetic agent, it enhances the sensitivity of calcium-sensing receptors on parathyroid cells to extracellular calcium levels, leading to decreased secretion of parathyroid hormone. This modulation is crucial for maintaining calcium balance in patients with secondary hyperparathyroidism .
The compound does not undergo significant hepatic metabolism, which minimizes potential drug-drug interactions commonly seen with other medications that are metabolized by cytochrome P450 enzymes .
Upacicalcet sodium functions as an allosteric modulator of the calcium-sensing receptor (CaSR). By binding to this receptor, it mimics the action of calcium ions, thereby enhancing the receptor's sensitivity to physiological levels of calcium. This leads to:
Clinical studies have demonstrated that Upacicalcet significantly reduces serum levels of intact parathyroid hormone compared to placebo, indicating its efficacy in managing secondary hyperparathyroidism .
Upacicalcet sodium exhibits several notable physical and chemical properties:
These properties are essential for ensuring proper formulation and administration in clinical settings .
Upacicalcet sodium is primarily used in clinical settings for treating secondary hyperparathyroidism in patients undergoing hemodialysis. Its role as a calcimimetic agent has made it an important therapeutic option for managing complications associated with chronic kidney disease, particularly those related to mineral and bone disorders.
Research continues into additional applications for Upacicalcet sodium, including potential uses in other conditions related to calcium imbalance, reflecting ongoing interest in its pharmacological profile .
Secondary hyperparathyroidism (SHPT) is a cardinal manifestation of chronic kidney disease-mineral and bone disorder (CKD-MBD), arising from dysregulated mineral homeostasis. As renal function declines (typically at glomerular filtration rates <60 mL/min/1.73 m²), impaired phosphate excretion and diminished renal 1α-hydroxylase activity lead to hypocalcemia and reduced calcitriol synthesis [6] [8]. This triggers parathyroid hyperplasia and excessive secretion of parathyroid hormone (PTH). Sustained PTH elevation drives bone demineralization (osteitis fibrosa) and promotes vascular smooth muscle cell osteogenic transformation, accelerating cardiovascular calcification [3] [5]. The fibroblast growth factor-23 (FGF23)-klotho axis further exacerbates this cycle; FGF23 rises early in CKD to promote phosphaturia but suppresses calcitriol, indirectly stimulating PTH release [8].
Table 1: Key Pathophysiological Markers in Moderate-to-Severe SHPT
Parameter | Role in SHPT Pathogenesis | Typical Aberration in CKD |
---|---|---|
Serum Phosphorus (P) | Directly stimulates PTH synthesis & secretion | ↑ Due to reduced renal excretion |
Corrected Calcium (Ca) | Binds CaSR to suppress PTH release | ↓ From vitamin D deficiency & Ca-P binding |
Intact PTH (iPTH) | Drives bone resorption & vascular remodeling | ↑ >300–500 pg/mL (vs. normal 10–65) |
FGF-23 | Compensatory phosphaturic hormone | ↑ Up to 1000x normal in ESRD |
This self-perpetuating cycle establishes a therapeutic imperative: agents must suppress PTH overproduction while circumventing further mineral disturbances or end-organ damage [5] [6].
Calcimimetics target the calcium-sensing receptor (CaSR) on parathyroid chief cells, allosterically enhancing its sensitivity to extracellular calcium and thereby inhibiting PTH secretion. Cinacalcet, the first-generation oral calcimimetic (FDA-approved 2004), demonstrated robust iPTH reduction (mean reduction: 30%–50%) in hemodialysis patients but faced significant limitations [4] [10]:
Second-generation agents addressed these shortcomings:
Table 2: Comparative Pharmacological Profiles of Calcimimetics
Agent | Route | Protein Binding | Metabolism | iPTH Reduction | Key Limitations |
---|---|---|---|---|---|
Cinacalcet | Oral | 93%–97% | Hepatic (CYP3A4/2D6) | 30%–50% | GI AEs, CYP interactions |
Evocalcet | Oral | ~80% | Minimal hepatic | Non-inferior | Limited global approval |
Etelcalcetide | IV | 80%–90% | Peptidase hydrolysis | ~10% > cinacalcet | Hypocalcemia, no GI advantage |
Upacicalcet | IV | ~45% | Renal (unchanged) | >60% | None identified to date |
Upacicalcet sodium hydrate (AJT240/SK-1403) is a novel IV calcimimetic engineered to overcome legacy limitations through unique pharmacodynamic and pharmacokinetic properties:
Renal Elimination with Dialysis Clearance: Unlike hepatically metabolized calcimimetics, upacicalcet undergoes minimal hepatic processing and is excreted renally in its active form. In phase I studies, >80% of the administered dose was recovered unchanged in urine within 48 hours in healthy adults [7]. Crucially, 79%–100% is removed during a single hemodialysis session, preventing interdialytic accumulation and enabling precise titration [1] [8]. This contrasts with etelcalcetide, which accumulates due to peptide binding [8].
Sustained CaSR Activation with Mitigated Hypocalcemia Risk: Phase II trials demonstrated dose-dependent iPTH suppression (mean reduction: 34.7%–67%) persisting until the next dialysis session. Unlike etelcalcetide, trough serum calcium rarely fell below 7.5 mg/dL (<2% of patients), attributable to upacicalcet’s reversible binding kinetics at the CaSR [1] [8].
Absence of Gastrointestinal CaSR Activation: As an IV formulation injected into the dialysis circuit, upacicalcet bypasses the gastric lumen. Phase III data reported comparable upper GI adverse events between upacicalcet and placebo (e.g., nausea: 5.8% vs. 4.0%), resolving a core limitation of oral agents [8].
Minimal Drug Interaction Potential: Nonclinical profiling revealed negligible inhibition/induction of CYP enzymes (CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) or drug transporters (P-gp, BCRP, OATP1B). This stems from its minimal metabolism and low plasma protein binding (45% vs. >80% for others), reducing displacement risks [7] [9].
Table 3: Upacicalcet Efficacy in Phase II/III Clinical Trials
Trial Phase | Dose Range | iPTH Response | Bone/Vascular Biomarker Impact | Reference |
---|---|---|---|---|
Phase II (HD) | 0.025–0.8 mg | Dose-dependent ↓; 0.2 mg → 48% ↓ from baseline | Not reported | [1] |
Phase III (HD) | 25–300 μg | 67% achieved target (60–240 pg/mL) vs. 8% (placebo) | ↓ FGF-23, BAP, TRACP-5b, total P1NP | [8] |
Rat SHPT Model | 0.2–1 mg/kg | ↓ iPTH >60%; suppressed parathyroid hyperplasia | ↓ Aortic calcification & cortical bone porosity | [5] |
Beyond PTH suppression, upacicalcet demonstrates pleiotropic benefits in CKD-MBD:
These attributes position upacicalcet as a mechanistically distinct calcimimetic that aligns with SHPT’s pathophysiology: precise PTH control via CaSR modulation, renal clearance matching dialysis schedules, and minimal off-target effects.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6